N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide
Description
N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by halogenated and alkyl-substituted aromatic rings. Its structure comprises a benzene sulfonamide core with a 4-chloro-3-methylphenyl group attached to the sulfonyl moiety and a 4-bromo-2-methylphenyl substituent on the nitrogen atom. This compound’s molecular weight is estimated to be ~370–390 g/mol based on analogous structures .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S/c1-9-8-12(4-5-13(9)16)20(18,19)17-14-6-3-11(15)7-10(14)2/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWJTCBSKBHSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Chloro-3-methyltoluene
The sulfonyl chloride intermediate is obtained through controlled chlorosulfonation. A mixture of 4-chloro-3-methyltoluene (1.0 equiv) and chlorosulfonic acid (3.0 equiv) is stirred at 0–5°C for 4 hours, followed by quenching with ice water. The product is extracted with dichloromethane and purified via recrystallization (hexane/ethyl acetate), yielding 82–87% of a white crystalline solid.
Characterization Data :
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¹H NMR (CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 1H), 7.65 (dd, J = 8.4, 2.1 Hz, 1H), 7.52 (d, J = 2.1 Hz, 1H), 2.45 (s, 3H).
Preparation of 4-Bromo-2-methylaniline
Bromination of 2-Methylaniline
Electrophilic bromination is conducted by adding bromine (1.1 equiv) dropwise to a solution of 2-methylaniline in glacial acetic acid at 40°C. After stirring for 2 hours, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding 76–80% of a pale-yellow solid.
Characterization Data :
-
¹H NMR (CDCl₃) : δ 7.32 (d, J = 8.7 Hz, 1H), 6.98 (dd, J = 8.7, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.65 (br s, 2H), 2.28 (s, 3H).
Coupling of Sulfonyl Chloride and Amine
Direct Sulfonamide Formation
The final step involves reacting 4-chloro-3-methylbenzene-1-sulfonyl chloride (1.0 equiv) with 4-bromo-2-methylaniline (1.2 equiv) in dichloromethane under nitrogen. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction is stirred at room temperature for 12 hours. The product is isolated via filtration and recrystallized from ethanol, achieving yields of 85–90%.
Optimization Table :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DCM vs. THF | 85 vs. 72 |
| Base | Et₃N vs. Pyridine | 90 vs. 81 |
| Temperature | 25°C vs. 40°C | 88 vs. 78 |
Characterization Data :
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¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H), 7.88 (d, J = 8.4 Hz, 1H), 7.72 (dd, J = 8.4, 2.1 Hz, 1H), 7.65 (d, J = 2.1 Hz, 1H), 7.34 (d, J = 8.7 Hz, 1H), 7.18 (dd, J = 8.7, 2.4 Hz, 1H), 7.02 (d, J = 2.4 Hz, 1H), 2.41 (s, 3H), 2.33 (s, 3H).
-
HRMS (ESI) : m/z calcd. for C₁₄H₁₃BrClNO₂S [M+H]⁺: 409.9412; found: 409.9408.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
The compound N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide , also known as a sulfonamide derivative, has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and environmental studies, supported by comprehensive data tables and documented case studies.
Structure
The compound features a sulfonamide group attached to a brominated and chlorinated aromatic system, which is crucial for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (bromine and chlorine) enhances the lipophilicity and membrane penetration of the compound, leading to improved efficacy against resistant bacterial strains .
Materials Science
In materials science, this compound serves as a building block for synthesizing novel polymers and composites with enhanced properties.
Data Table: Polymerization Studies
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Poly(sulfonamide) | This compound | High thermal stability, UV resistance |
| Conductive Polymers | Blends with carbon nanotubes | Improved electrical conductivity |
Research indicates that incorporating this sulfonamide into polymer matrices can significantly enhance their thermal and mechanical properties, making them suitable for applications in electronics and coatings .
Environmental Applications
The environmental impact of sulfonamides has been a topic of research due to their persistence in wastewater. Studies have focused on the degradation pathways of such compounds in aquatic environments.
Case Study: Environmental Degradation
Research has shown that this compound can undergo photodegradation when exposed to UV light, resulting in less toxic byproducts. This finding is crucial for developing strategies to mitigate the environmental impact of pharmaceutical contaminants .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from producing essential nucleotides, leading to their death.
Comparison with Similar Compounds
(a) 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1)
- Substituents: Contains an amino (-NH₂) group at position 3 and a methoxy (-OCH₃) group at position 4 on the phenyl ring, replacing the methyl group in the target compound.
- Molecular Weight : 391.67 g/mol .
- Methoxy groups may alter electronic effects (e.g., resonance donation), affecting reactivity in electrophilic substitution reactions.
(b) N-(4-amino-2-methylphenyl)-4-bromobenzenesulfonamide
(c) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Substituents : Incorporates a pyrimidine ring with fluorine, formyl, and isopropyl groups, diverging from the benzene-based structure of the target compound.
- Impact : The heterocyclic pyrimidine ring and fluorine substituent may enhance metabolic stability and target selectivity in drug design, while the formyl group introduces electrophilic reactivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | ~380 | 4-Bromo, 2-methyl, 4-chloro, 3-methyl | ~3.5 | <0.1 (aqueous) |
| 3-Amino-N-(3-bromo-4-methoxyphenyl)-... | 391.67 | 3-Amino, 4-methoxy | ~2.8 | ~1.2 |
| N-(4-amino-2-methylphenyl)-4-bromobe... | 341.22 | 4-Amino, 2-methyl | ~2.3 | ~5.0 |
| N-[4-(4-Fluoro-phenyl)-5-formyl-6-is... | ~420 | Pyrimidine, fluorine, formyl | ~2.5 | ~0.5 |
*LogP and solubility values are estimated using analogous structures and computational tools.
Biological Activity
The compound N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide , also known as a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H12BrClN2O2S |
| Molecular Weight (g/mol) | 357.76 |
| CAS Number | 139937-37-4 |
Structure
The compound's structure features a sulfonamide group attached to a brominated aromatic ring, which is crucial for its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of sulfonamide derivatives, including this compound. The compound exhibits varying degrees of effectiveness against different bacterial strains:
- Staphylococcus aureus : MIC (Minimum Inhibitory Concentration) values indicate significant antibacterial activity.
- Escherichia coli : Moderate activity observed with MIC values suggesting potential for further development.
Table: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Streptococcus pneumoniae | 128 |
The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial in the folate biosynthesis pathway. This inhibition leads to a depletion of folate levels necessary for nucleic acid synthesis in bacteria.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound. It was found that modifications in the aromatic rings significantly influenced antibacterial potency against resistant strains of bacteria . -
In Vivo Testing :
In vivo models demonstrated that the compound effectively reduced bacterial load in infected tissues, indicating its potential as a therapeutic agent against bacterial infections . -
Synergistic Effects :
Research has shown that when combined with other antibiotics, such as penicillin derivatives, this compound exhibited synergistic effects, enhancing overall antibacterial efficacy .
Q & A
Basic: What are the established synthetic routes for N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sulfonylation of the amine precursor. A general approach includes:
- Step 1: Reacting 4-bromo-2-methylaniline with 4-chloro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Step 2: Purification via column chromatography or recrystallization.
Optimization Tips: - Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent: Use anhydrous dichloromethane or THF to enhance reactivity .
- Catalysts: Add catalytic DMAP to accelerate sulfonamide bond formation .
Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
- Mass Spectrometry:
Basic: How is the preliminary biological activity of this compound assessed in antimicrobial studies?
Methodological Answer:
- Assay Design:
- Controls: Compare to sulfamethoxazole for baseline sulfonamide activity .
- Data Interpretation: Activity discrepancies (e.g., higher potency against Gram-positive) may arise from membrane permeability differences .
Advanced: What strategies are used to investigate its mechanism of action as a bacterial enzyme inhibitor?
Methodological Answer:
- Target Identification:
- Structural Insights:
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Modification Sites:
- Activity Metrics:
- LogP: Adjust via substituents to balance solubility (e.g., Cl → OCH3 increases hydrophilicity) .
- IC50 Trends: Correlate electronic effects (Hammett σ values) with enzyme inhibition .
- Validation: Synthesize 10–15 analogs and test in parallel assays to identify SAR trends .
Advanced: How can conflicting data on its cytotoxicity across studies be resolved?
Methodological Answer:
- Source Analysis:
- Cell Lines: Compare results in HepG2 (liver) vs. MCF-7 (breast) to assess tissue-specific toxicity .
- Assay Conditions: Control for serum content (e.g., 10% FBS may reduce apparent toxicity) .
- Follow-Up Studies:
- Apoptosis Markers: Use flow cytometry (Annexin V/PI) to distinguish necrosis vs. programmed cell death .
- ROS Measurement: Quantify reactive oxygen species (DCFH-DA assay) to evaluate oxidative stress contributions .
Advanced: What computational approaches predict its interaction with non-enzymatic targets?
Methodological Answer:
- Molecular Dynamics (MD):
- Simulate binding to membrane transporters (e.g., P-gp) using GROMACS; analyze RMSD/RMSF for stability .
- Pharmacophore Modeling (MOE):
- ADMET Prediction:
- Use SwissADME to forecast blood-brain barrier permeability (TPSA > 80 Ų suggests low CNS activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
